Molecular Bulk and Lipophilicity Relative to the Parent Dicyclopropyl Ketone Oxime
Acylation of dicyclopropyl ketone oxime (MW = 125.17 g·mol⁻¹; CLogP ≈ 1.1 ) with a cyclopropanecarbonyl group yields the target compound (MW = 193.24 g·mol⁻¹; CLogP = 2.12 ). The molecular weight increase of 68 Da and the LogP increment of approximately one unit reflect substantially higher hydrophobicity and altered hydrogen-bonding capacity (PSA = 38.66 Ų vs. parent oxime PSA ≈ 32.6 Ų ). These changes directly govern membrane permeability, protein binding, and metabolic soft-spot exposure, and cannot be replicated by any non‑acylated oxime ether.
| Evidence Dimension | Molecular weight and lipophilicity (CLogP) |
|---|---|
| Target Compound Data | MW = 193.24 g·mol⁻¹; CLogP = 2.12 |
| Comparator Or Baseline | Dicyclopropyl ketone oxime: MW = 125.17 g·mol⁻¹; XLogP3-AA = 1.1 |
| Quantified Difference | ΔMW = +68.07 Da; ΔCLogP ≈ +1.0 |
| Conditions | Computed properties from PubChem (parent oxime) and Chemsrc (target compound). |
Why This Matters
The substantial increase in molecular weight and lipophilicity differentiates the O‑acyl oxime from the parent oxime for applications requiring enhanced membrane permeation or altered distribution.
- [1] PubChem. Dicyclopropylmethanone oxime (CID 15072): Computed Properties (XLogP3-AA). https://pubchem.ncbi.nlm.nih.gov/compound/Dicyclopropylmethanone-oxime (accessed 2026-04-26). View Source
- [2] PubChem. Dicyclopropylmethanone oxime (CID 15072): Topological Polar Surface Area. https://pubchem.ncbi.nlm.nih.gov/compound/Dicyclopropylmethanone-oxime (accessed 2026-04-26). View Source
